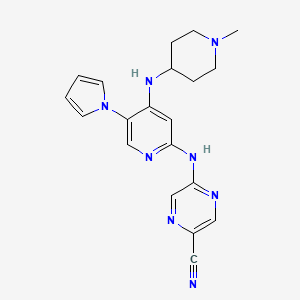
5-((4-((1-Methylpiperidin-4-yl)amino)-5-(1H-pyrrol-1-yl)pyridin-2-yl)amino)pyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((4-((1-Methylpiperidin-4-yl)amino)-5-(1H-pyrrol-1-yl)pyridin-2-yl)amino)pyrazine-2-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-((1-Methylpiperidin-4-yl)amino)-5-(1H-pyrrol-1-yl)pyridin-2-yl)amino)pyrazine-2-carbonitrile typically involves multi-step organic synthesis. The process may start with the preparation of the pyrazine ring, followed by the introduction of the pyridine and piperidine rings through various coupling reactions. Common reagents used in these reactions include palladium catalysts, amines, and nitriles. Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole and piperidine rings.
Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.
Substitution: Various substitution reactions can take place, especially at the pyridine and pyrazine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine
The compound could be investigated for its potential pharmacological properties, including its ability to interact with specific receptors or enzymes.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or advanced coatings.
Mechanism of Action
The mechanism of action of 5-((4-((1-Methylpiperidin-4-yl)amino)-5-(1H-pyrrol-1-yl)pyridin-2-yl)amino)pyrazine-2-carbonitrile would depend on its specific application. In a pharmacological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-((4-(Aminomethyl)pyridin-2-yl)amino)pyrazine-2-carbonitrile
- 5-((4-(1-Methylpiperidin-4-yl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile
Uniqueness
The uniqueness of 5-((4-((1-Methylpiperidin-4-yl)amino)-5-(1H-pyrrol-1-yl)pyridin-2-yl)amino)pyrazine-2-carbonitrile lies in its combination of functional groups and ring systems, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C20H22N8 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
5-[[4-[(1-methylpiperidin-4-yl)amino]-5-pyrrol-1-ylpyridin-2-yl]amino]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C20H22N8/c1-27-8-4-15(5-9-27)25-17-10-19(24-13-18(17)28-6-2-3-7-28)26-20-14-22-16(11-21)12-23-20/h2-3,6-7,10,12-15H,4-5,8-9H2,1H3,(H2,23,24,25,26) |
InChI Key |
PCNNHJICYRPRPA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)NC2=CC(=NC=C2N3C=CC=C3)NC4=NC=C(N=C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















